(cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol
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Overview
Description
(cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol is a heterocyclic compound with the molecular formula C₁₃H₁₉NO₂ It is characterized by a pyrrolidine ring substituted with a benzyl group and two hydroxymethyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride or potassium carbonate.
Hydroxymethylation: The hydroxymethyl groups can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent, such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzylpyrrolidine-2,5-dicarboxylic acid or benzylpyrrolidine-2,5-dialdehyde.
Reduction: Benzylpyrrolidine-2,5-dimethanol or benzylpyrrolidine-2,5-diamine.
Substitution: Various substituted benzylpyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
(cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing various biochemical pathways. Its effects on receptors may involve binding to specific sites, altering receptor conformation and signaling.
Comparison with Similar Compounds
Similar Compounds
(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol: Similar structure but with different stereochemistry.
1-Benzylpyrrolidine-2,5-dicarboxylic acid: Similar core structure but with carboxylic acid groups instead of hydroxymethyl groups.
1-Benzylpyrrolidine-2,5-diamine: Similar core structure but with amine groups instead of hydroxymethyl groups.
Uniqueness
(cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol is unique due to its specific stereochemistry and the presence of hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
[(2S,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-9-12-6-7-13(10-16)14(12)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJNPHFSBLEMM-BETUJISGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1CO)CC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@H]1CO)CC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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